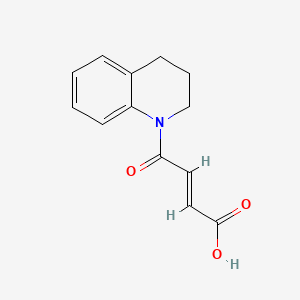

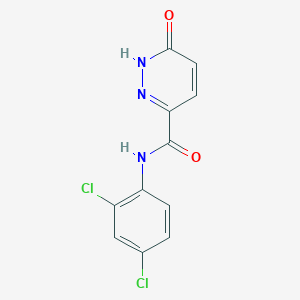

4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 3,4-Dihydro-1(2H)-quinolineacetic acid . This compound is a solid and its empirical formula is C11H13NO2 .

Synthesis Analysis

While specific synthesis methods for “4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid” were not found, similar compounds like 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction .Wissenschaftliche Forschungsanwendungen

Chemistry and Biological Activities

4-(3,4-Dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid is a compound that falls within the broad category of phenolic acids and their derivatives, which include caffeic acid, p-coumaric acid, and chlorogenic acid among others. These compounds are significant in various scientific research areas due to their diverse biological activities. For instance, caffeic acid derivatives found in Salvia miltiorrhiza exhibit a wide array of biological activities such as antioxidant, anti-ischemia reperfusion, and antitumor properties (Jiang et al., 2005). Similarly, p-coumaric acid and its conjugates, found in various plants, show antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities, among others (Pei et al., 2016). Chlorogenic acid (CGA), a predominant isomer among caffeoylquinic acid isomers, demonstrates antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory effects (Naveed et al., 2018).

Environmental Applications

The study of phenolic acids extends into environmental science, particularly concerning the sorption behavior of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides. These studies are crucial for understanding the environmental fate of such chemicals, their interactions with soil and organic matter, and implications for herbicide application and pollution control (Werner et al., 2012).

Corrosion Inhibition

Quinoline derivatives, closely related to 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid, have been studied for their applications as anticorrosive materials. Their effectiveness against metallic corrosion is significant due to their ability to form stable chelating complexes with metallic surfaces, indicating potential applications in protecting industrial equipment and infrastructure from corrosion (Verma et al., 2020).

Antioxidant Mechanisms

The antioxidant activities of phenolic acids, exemplified by caffeic acid (CA), demonstrate the potential of these compounds in mitigating oxidative stress, a key factor in numerous chronic diseases. The study of these mechanisms provides insights into the development of natural antioxidants for food preservation and health supplements (Khan et al., 2016).

Eigenschaften

IUPAC Name |

(E)-4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12(7-8-13(16)17)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6-8H,3,5,9H2,(H,16,17)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGATFOXQAAEQZ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993770.png)

![[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7,10-Diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] acetate](/img/structure/B2993774.png)

![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)

![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2993788.png)

![N-[1-(2-Chloroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2993790.png)

![(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid](/img/structure/B2993792.png)